molecular formula C14H16FNO3 B1392660 [1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid CAS No. 1242906-22-4

[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid

Cat. No.: B1392660
CAS No.: 1242906-22-4
M. Wt: 265.28 g/mol
InChI Key: CPXTYAUPVNGBHA-UHFFFAOYSA-N
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Description

[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid: is a chemical compound with the molecular formula C14H16FNO3 and a molecular weight of 265.28 g/mol . This compound features a piperidine ring substituted with a 4-fluorobenzoyl group and an acetic acid moiety. It is a solid at room temperature and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Fluorobenzoyl Group: This step involves the acylation of the piperidine ring using 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group of the 4-fluorobenzoyl moiety, converting it to an alcohol.

    Substitution: The fluorine atom in the 4-fluorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the 4-fluorobenzoyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology:

    Biological Probes: Utilized in the development of biological probes for studying enzyme activity and receptor binding.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Industry:

    Material Science: Employed in the synthesis of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • [1-(4-Chlorobenzoyl)piperidin-3-yl]acetic acid
  • [1-(4-Methylbenzoyl)piperidin-3-yl]acetic acid
  • [1-(4-Bromobenzoyl)piperidin-3-yl]acetic acid

Comparison:

  • Unique Features: The presence of the fluorine atom in [1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid imparts unique electronic properties, influencing its reactivity and binding affinity compared to its analogs with different substituents.
  • Reactivity: The fluorine atom can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s biological activity and specificity.

Properties

IUPAC Name

2-[1-(4-fluorobenzoyl)piperidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c15-12-5-3-11(4-6-12)14(19)16-7-1-2-10(9-16)8-13(17)18/h3-6,10H,1-2,7-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXTYAUPVNGBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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